molecular formula C18H26N2O B248166 N-Indan-5-yl-3-(4-methyl-piperidin-1-yl)-propionamide

N-Indan-5-yl-3-(4-methyl-piperidin-1-yl)-propionamide

Cat. No. B248166
M. Wt: 286.4 g/mol
InChI Key: HBULNYKALVWKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Indan-5-yl-3-(4-methyl-piperidin-1-yl)-propionamide is a chemical compound that belongs to the class of synthetic opioids. It is a potent and selective agonist of the μ-opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. In recent years, N-Indan-5-yl-3-(4-methyl-piperidin-1-yl)-propionamide has gained significant attention in the scientific community due to its potential therapeutic applications and its unique pharmacological profile.

Mechanism of Action

N-Indan-5-yl-3-(4-methyl-piperidin-1-yl)-propionamide exerts its pharmacological effects by binding to the μ-opioid receptor in the brain and spinal cord. This binding activates a cascade of signaling pathways that ultimately result in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and pleasure.
Biochemical and Physiological Effects
N-Indan-5-yl-3-(4-methyl-piperidin-1-yl)-propionamide has been shown to have a high affinity for the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Additionally, it has a lower affinity for other opioid receptors, such as the δ-opioid receptor and the κ-opioid receptor, which are associated with unwanted side effects such as respiratory depression and sedation. The compound has also been shown to have a longer duration of action compared to traditional opioids, which may reduce the need for frequent dosing.

Advantages and Limitations for Lab Experiments

N-Indan-5-yl-3-(4-methyl-piperidin-1-yl)-propionamide has several advantages for use in laboratory experiments. Its high selectivity for the μ-opioid receptor allows for more precise and targeted studies of opioid receptor signaling pathways. Additionally, its lower risk of abuse and addiction compared to traditional opioids makes it a safer alternative for use in animal studies. However, the compound's potency and selectivity may also pose limitations in certain experimental settings, requiring careful dosing and monitoring to avoid potential adverse effects.

Future Directions

There are several future directions for research on N-Indan-5-yl-3-(4-methyl-piperidin-1-yl)-propionamide. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased selectivity and reduced side effects. Additionally, further studies are needed to better understand the compound's mechanism of action and its potential therapeutic applications in pain management, addiction treatment, and mood disorders. Finally, more research is needed to evaluate the safety and efficacy of N-Indan-5-yl-3-(4-methyl-piperidin-1-yl)-propionamide in human clinical trials.

Synthesis Methods

The synthesis of N-Indan-5-yl-3-(4-methyl-piperidin-1-yl)-propionamide involves several steps, including the reaction of indanone with 4-methylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the reduced intermediate with propionyl chloride. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

N-Indan-5-yl-3-(4-methyl-piperidin-1-yl)-propionamide has been extensively studied for its potential therapeutic applications, including pain management, addiction treatment, and mood disorders. In preclinical studies, the compound has shown promising results in reducing pain sensitivity and improving mood-related behaviors. Additionally, it has been shown to have a lower risk of abuse and addiction compared to traditional opioids.

properties

Product Name

N-Indan-5-yl-3-(4-methyl-piperidin-1-yl)-propionamide

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C18H26N2O/c1-14-7-10-20(11-8-14)12-9-18(21)19-17-6-5-15-3-2-4-16(15)13-17/h5-6,13-14H,2-4,7-12H2,1H3,(H,19,21)

InChI Key

HBULNYKALVWKRT-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2

Canonical SMILES

CC1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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